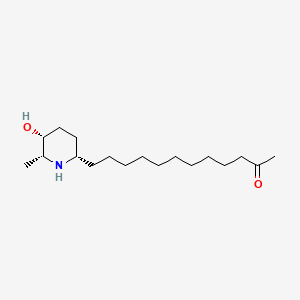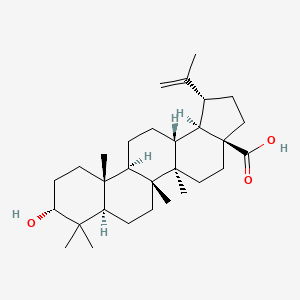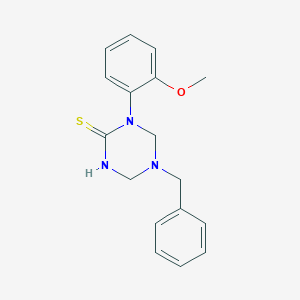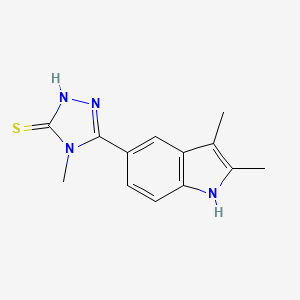
Cassine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cassine is a citraconoyl group.
Applications De Recherche Scientifique
Anatomical and Taxonomic Studies
- Bark Structure Analysis: A detailed anatomical study of the bark of Cassine species in southern Africa (including Cassine peragua and Cassine parvifolia) reveals significant insights into its bark structure, which is crucial for understanding intergeneric relationships within the Cassinoideae subfamily. Six distinct bark types were identified, correlating with generic subdivisions (Archer & Van Wyk, 1993).
- Wood Structure Analysis: Comparative anatomical studies of the wood of Cassine species show that wood structure can be diagnostic at the supraspecific level. Various features like scalariform perforation plates and septate fibers provide taxonomic value, particularly for generic delimitation (Archer & Van Wyk, 1993).
- Taxonomic Revision: Cassine has undergone taxonomic revision based on new evidence from palynology, macromorphology, and anatomy. This revision has led to a clearer understanding of its generic status and its segregation into more homogeneous taxonomic units (Archer & Van Wyk, 1997).
Pharmacological Applications
- Antimicrobial Properties: Cassine alkaloids extracted from Senna racemosa leaves have shown antibacterial activity against Staphylococcus aureus and Bacillus subtilis, and antifungal activity against Candida albicans (Sansores-Peraza et al., 2000).
- Anti-inflammatory and Anti-hyperalgesic Effects: Cassine has been evaluated for its anti-nociceptive and anti-inflammatory effects in both acute and chronic inflammatory and neuropathic pain models. It was found to reduce mechanical and thermal nociception and suppress myeloperoxidase activity in mouse models (Silva et al., 2012).
- Antidepressant and Anxiolytic Activity: Cassine albens, a species of Cassine, has shown significant antidepressant activity in rodent models. It also exhibited anxiolytic effects, substantiating its traditional use in the treatment of psychosomatic disorders (Patil et al., 2012).
Other Applications
- Asymmetric Synthesis: Research has been conducted on the asymmetric synthesis of (+)-iso-6-cassine, using methods such as lipase-catalyzed resolution and enantioselective Overman rearrangement. This demonstrates the chemical interest in Cassine compounds in synthetic chemistry (Singh et al., 2007).
Propriétés
Numéro CAS |
5227-24-7 |
|---|---|
Nom du produit |
Cassine |
Formule moléculaire |
C18H35NO2 |
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
12-[(2S,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl]dodecan-2-one |
InChI |
InChI=1S/C18H35NO2/c1-15(20)11-9-7-5-3-4-6-8-10-12-17-13-14-18(21)16(2)19-17/h16-19,21H,3-14H2,1-2H3/t16-,17+,18-/m1/s1 |
Clé InChI |
QPRMGHKASRLPJP-FGTMMUONSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](CC[C@@H](N1)CCCCCCCCCCC(=O)C)O |
SMILES |
CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O |
SMILES canonique |
CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O |
Synonymes |
12-(5-hydroxy-6-methylpiperidin-2-yl)dodecan-2-one cassine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol](/img/structure/B1210556.png)
![1-Phenyl-4-[[1-(phenylmethyl)-5-tetrazolyl]-(3-pyridinyl)methyl]piperazine](/img/structure/B1210557.png)
![4-amino-N5-[1-(2-furanyl)-2-(3-methylbutylamino)-2-oxoethyl]-N5-(2-methoxyphenyl)isothiazole-3,5-dicarboxamide](/img/structure/B1210558.png)
![2-[[5-[(2,3-Dimethylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]thio]-1-thiophen-2-ylethanone](/img/structure/B1210559.png)
![3-[2-(3-Phenoxypropyl)-5-tetrazolyl]pyridine](/img/structure/B1210560.png)
![2-{[(4-Bromophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1210562.png)
![3-Ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxylic acid](/img/structure/B1210563.png)

